8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Description

BenchChem offers high-quality 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-5-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZGFJRPVGFEBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

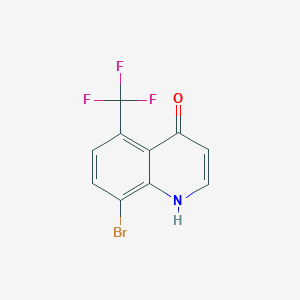

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one chemical structure

An In-Depth Technical Guide to 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Part 1: Executive Summary

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of bioactive small molecules. Its structural uniqueness lies in the orthogonal functionalization potential provided by the C8-bromine atom (amenable to cross-coupling) and the C5-trifluoromethyl group (imparting metabolic stability and lipophilicity).

This compound is frequently encountered in the development of CFTR modulators (cystic fibrosis), HCV NS3 protease inhibitors , and kinase inhibitors . The 4(1H)-one core serves as a hydrogen bond donor/acceptor motif, while the 5-CF3 group sterically and electronically modulates the pharmacophore, often improving blood-brain barrier (BBB) penetration and preventing metabolic oxidation at the benzenoid ring.

Part 2: Chemical Structure & Properties

Structural Analysis

The molecule exists in a tautomeric equilibrium between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms. In the solid state and in neutral solution, the 4(1H)-one tautomer predominates due to the aromaticity of the pyridone-like ring system and strong intermolecular hydrogen bonding.

-

Systematic Name: 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

-

Tautomer: 8-Bromo-5-(trifluoromethyl)quinolin-4-ol[1]

-

Molecular Formula: C₁₀H₅BrF₃NO

-

Molecular Weight: 292.05 g/mol

Physicochemical Data Table

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (photosensitive). |

| Melting Point | >250 °C (dec.) | High MP due to H-bond network (dimerization). |

| Solubility | DMSO, DMF, hot AcOH | Insoluble in water, Et₂O, Hexanes. |

| pKa (calc) | ~9.5 (OH/NH) | Weakly acidic; soluble in aqueous NaOH. |

| LogP | ~2.8 - 3.2 | Increased lipophilicity due to -CF₃ and -Br. |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 2 (C=O, F atoms) |

Part 3: Synthetic Pathways & Protocols

The most robust and scalable synthesis for this scaffold is the Gould-Jacobs Reaction , starting from commercially available 2-bromo-5-(trifluoromethyl)aniline (CAS 454-79-5). This route is preferred over the Conrad-Limpach synthesis for 4-quinolones because it avoids the formation of regioisomeric mixtures often seen with meta-substituted anilines in other cyclization methods.

Reaction Scheme (Gould-Jacobs)

The synthesis proceeds in three distinct stages:

-

Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: Thermal ring closure to the 3-ester.

-

Hydrolysis & Decarboxylation: Removal of the ester to yield the final core.

Caption: Step-wise Gould-Jacobs synthesis pathway for the target quinolone scaffold.

Detailed Experimental Protocol

Step 1: Condensation (Formation of Enamino Ester)

-

Reagents: 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

-

Procedure: Mix neat reagents in a round-bottom flask fitted with a Dean-Stark trap or simple distillation head. Heat to 110–120 °C for 2–3 hours. Ethanol is evolved and removed.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of the aniline indicates completion. The product solidifies upon cooling. Recrystallize from hexane/ethanol if necessary, though crude is often sufficient.

Step 2: Thermal Cyclization (Critical Step)

-

Reagents: Enamino ester (from Step 1), Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

-

Procedure: Heat Dowtherm A (10 mL/g of substrate) to a rolling boil (~250–257 °C ). Add the enamino ester portion-wise or as a hot solution.

-

Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.

-

-

Regioselectivity: Cyclization occurs at the C6 position of the aniline (ortho to NH, para to CF3). The C2 position is blocked by Bromine.

-

Workup: Cool the mixture to room temperature. Dilute with hexane or diethyl ether. The quinoline ester usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.

Step 3: Saponification & Decarboxylation

-

Hydrolysis: Suspend the ester in 10% NaOH (aq) and Ethanol (1:1). Reflux for 2–4 hours until the solution becomes clear (salt formation). Acidify with HCl to precipitate the 3-carboxylic acid .

-

Decarboxylation:

-

Method A (Thermal): Heat the dry carboxylic acid in diphenyl ether at 250 °C until CO₂ evolution ceases.

-

Method B (Silver-Catalyzed): Heat with 10 mol% Ag₂CO₃ in acetic acid or quinoline.

-

-

Purification: The final product precipitates upon cooling/dilution. Recrystallize from DMF/Ethanol or Acetic Acid.

Part 4: Reactivity & Functionalization

The 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one scaffold offers three distinct vectors for chemical modification, making it a versatile "tri-vector" building block.

Reactivity Map

Caption: Primary functionalization vectors for the 8-Br-5-CF3-quinolinone scaffold.

Key Transformations

-

C8-Bromine Cross-Coupling:

-

The position 8 bromine is sterically crowded by the N1 and C7 positions but remains reactive towards Palladium(0) catalysts.

-

Protocol: Suzuki-Miyaura coupling requires active phosphine ligands (e.g., XPhos or S-Phos ) to overcome steric hindrance.

-

Note: The 5-CF3 group exerts a long-range electron-withdrawing effect, making the oxidative addition of Pd slower than in non-fluorinated analogs.

-

-

4-Position Activation (Deoxychlorination):

-

Treatment with POCl₃ (Phosphorus oxychloride) converts the 4-one to the 4-chloroquinoline .

-

This intermediate is highly susceptible to SₙAr (Nucleophilic Aromatic Substitution) with amines or alkoxides, a standard route to 4-aminoquinoline antimalarials or kinase inhibitors.

-

-

N1-Alkylation:

-

Reaction with alkyl halides in the presence of K₂CO₃/DMF typically favors N-alkylation over O-alkylation (ratio >9:1). This is critical for generating N-ethyl or N-cyclopropyl motifs common in antibacterial fluoroquinolones.

-

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Precursor Danger: 2-Bromo-5-(trifluoromethyl)aniline is toxic and can cause methemoglobinemia. Handle in a fume hood.

-

Thermal Hazards: The Gould-Jacobs cyclization involves temperatures >250 °C. Use blast shields and ensure glassware is free of star cracks. Dowtherm A is flammable (Flash point ~115 °C); ensure inert atmosphere (N₂/Ar) during heating.

-

Waste: Brominated and fluorinated aromatics must be disposed of via high-temperature incineration. Do not release into aqueous waste streams.

Part 6: References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Eswaran, S., et al. (2010). "New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties." European Journal of Medicinal Chemistry, 45(8), 3374-3383. Link

-

Brown, W. D.; Gouliaev, A. H. (2005). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. (Reference for bromination/handling of similar halo-heterocycles). Link

-

PubChem Compound Summary. (2025). "2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)."[2][3][4][5][6] National Center for Biotechnology Information. Link[7]

-

BenchChem Technical Guide. (2025). "Troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline." Link

Sources

- 1. 8-Bromo-5-(trifluoromethyl)quinolin-4-ol | CymitQuimica [cymitquimica.com]

- 2. 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 [chemicalbook.com]

- 3. 2-Bromo-5-(trifluoromethyl)aniline | CAS 454-79-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. 454-79-5 | 2-Bromo-5-(trifluoromethyl)aniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Bromo-5-(trifluoromethyl)aniline 97 454-79-5 [sigmaaldrich.com]

A Technical Guide to the Synthesis and Derivatization of the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one Scaffold

This guide provides an in-depth technical overview for researchers, chemists, and professionals in drug development on the synthesis, characterization, and potential applications of derivatives based on the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one core. This scaffold is of significant interest in medicinal chemistry due to the presence of both a bromine atom and a trifluoromethyl (CF₃) group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

It is important to note that a specific CAS number for the parent compound, 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one, is not readily found in major chemical databases. This suggests the compound is primarily a synthetic intermediate, valued for its potential to be readily derivatized. This guide, therefore, focuses on the construction of the core scaffold and subsequent modifications to generate novel chemical entities for research and development. While a CAS number (917251-92-4) exists for the related aromatic compound 8-Bromo-5-(trifluoromethyl)quinoline, the focus here is on the quinolin-4(1H)-one oxidation state.[1][2]

Synthesis of the Core Scaffold

The construction of the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one core is most effectively achieved through well-established cyclization strategies, most notably the Gould-Jacobs reaction.[3][4][5] This classical method remains a powerful tool for creating the 4-hydroxyquinoline backbone, which exists in tautomeric equilibrium with the more stable 4-quinolinone form.[4][5]

The reaction proceeds via the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4]

Proposed Synthetic Pathway

The synthesis begins with a suitable aniline precursor, which in this case would be 2-Amino-3-bromobenzotrifluoride . This starting material reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate. Subsequent high-temperature cyclization, often in a high-boiling point solvent like diphenyl ether, facilitates a 6-electron electrocyclization to form the quinoline ring system.[3][4] The resulting ester is then hydrolyzed and decarboxylated to yield the target quinolinone core.[5]

Modern adaptations of the Gould-Jacobs reaction, such as using microwave irradiation or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), can significantly reduce reaction times and improve yields under milder conditions.[3][6]

Caption: Proposed Gould-Jacobs reaction pathway for the synthesis of the core scaffold.

Derivatization Strategies

The 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one scaffold offers several reactive sites for functionalization. The most common and synthetically accessible derivatization is at the nitrogen atom of the quinolinone ring (N1 position).

N-Alkylation and N-Arylation

N-substituted quinolinones are a key structural motif in many pharmaceutical agents.[7] The N-H proton of the quinolinone is acidic and can be readily deprotonated by a suitable base, allowing for nucleophilic attack on an electrophile.

General Protocol for N-Alkylation:

-

The quinolinone core is dissolved in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the mixture. Cesium carbonate is often preferred as it can lead to higher yields and cleaner reactions.

-

The appropriate alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide) is added, and the reaction is stirred, often with gentle heating (60-80 °C).

-

Reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

This method provides a robust route to a diverse library of N-alkylated derivatives.[8][9] It is crucial to use anhydrous conditions, as water can compete with the desired reaction. The tautomeric equilibrium of quinolinones can sometimes lead to mixtures of N-alkylated and O-alkylated products, though N-alkylation is often favored under these conditions.[9][10]

Caption: General workflow for the N-alkylation of the quinolinone core.

Characterization and Data

Synthesized derivatives must be rigorously characterized to confirm their structure and purity. The following techniques are essential.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the proton and carbon framework of the molecule. The disappearance of the N-H proton signal (typically >10 ppm) upon N-alkylation is a key diagnostic indicator.

-

¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a distinct and clean signal, typically a singlet, in the ¹⁹F NMR spectrum, which is highly indicative of its presence and chemical environment.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for key functional groups, such as the C=O stretch of the quinolinone ring (approx. 1650-1680 cm⁻¹).

Table 1: Predicted Physicochemical Properties for Representative Derivatives

| Derivative | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |

| Core Scaffold | -H | C₁₀H₅BrF₃NO | 292.05 | 2.5 |

| N-Methyl | -CH₃ | C₁₁H₇BrF₃NO | 306.08 | 2.8 |

| N-Ethyl | -CH₂CH₃ | C₁₂H₉BrF₃NO | 320.11 | 3.1 |

| N-Benzyl | -CH₂Ph | C₁₇H₁₁BrF₃NO | 382.18 | 4.5 |

Note: XLogP3 values are computational predictions and serve as an estimate of lipophilicity.[11]

Potential Applications and Biological Activity

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[12][13] They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[12][13][14]

-

Antimicrobial Agents: The quinolone core is famously the basis for fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[12][15] The introduction of bromine and trifluoromethyl groups could modulate this activity and potentially overcome resistance mechanisms.

-

Anticancer Agents: Many substituted quinoline derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as EGFR and PI3K/mTOR pathways, or by inducing apoptosis.[12][16]

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many small-molecule kinase inhibitors used in oncology. The functional groups on the 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one core are well-suited for making specific interactions within the ATP-binding pocket of various kinases.

The development of a library of derivatives from this core scaffold allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

Detailed Experimental Protocol: Synthesis of 8-Bromo-1-methyl-5-(trifluoromethyl)quinolin-4(1H)-one

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical findings.

Materials:

-

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Iodomethane (CH₃I, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one (e.g., 292 mg, 1.0 mmol).

-

Solvent and Base Addition: Add anhydrous DMF (10 mL) to dissolve the starting material. Add anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Addition of Alkylating Agent: Stir the suspension vigorously for 15 minutes at room temperature. Slowly add iodomethane (213 mg, 93 µL, 1.5 mmol) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-methylated product.

-

Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.

References

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. [Link]

-

8-Bromo-5-(trifluoromethyl)quinoline. BuyersGuideChem. [Link]

-

8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. PubChem. [Link]

-

Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

-

Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]

-

N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

8-Bromo-5-trifluoromethylquinoline. CRO Splendid Lab Pvt. Ltd.[Link]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. 8-Bromo-5-trifluoromethylquinoline | 917251-92-4 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. benchchem.com [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Quinolone synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | C10H5BrF3NO | CID 11380770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journal.ijresm.com [journal.ijresm.com]

- 14. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

Properties and Development of 5-Trifluoromethyl-Substituted Quinolones: A Technical Guide

Executive Summary: The Rational Design of Fluorinated Antimicrobials

As a Senior Application Scientist, I approach the development of antibacterial agents not merely as a screening exercise, but as a highly controlled exercise in molecular engineering. The quinolone class of antibiotics has historically relied on targeting bacterial DNA gyrase and Topoisomerase IV. However, the emergence of multi-drug resistant (MDR) strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates a structural evolution.

The strategic incorporation of a trifluoromethyl (-CF3) group at the C5 position of the quinolone core represents a paradigm shift in this space. This modification leverages the unique physicochemical properties of fluorine—specifically its high electronegativity and lipophilicity—to fundamentally alter the molecule's mechanism of action. By increasing the cLogP of the scaffold, the 5-trifluoromethyl substitution enables the molecule to rapidly partition into the bacterial cytoplasmic membrane, introducing a potent membrane-depolarizing effect alongside traditional intracellular targeting [1].

This whitepaper provides an in-depth technical analysis of the chemical synthesis, dual-action mechanisms, and experimental validation protocols for 5-trifluoromethyl-substituted quinolones.

Chemical Synthesis & Structural Engineering

The synthesis of C5-substituted quinolones presents a distinct regiochemical challenge. Direct amination or coupling at the C5 position often fails due to the nucleophilic nature of the adjacent C4-ketone, which can spontaneously cyclize to form an inactive pyrido[4,3,2-de]quinazoline tetracycle.

To circumvent this, we employ a highly controlled, self-validating synthetic route utilizing a modified Conrad-Limpach reaction followed by a critical C4-protection step before executing a Chan-Lam cross-coupling [2].

Synthetic Workflow

Caption: Workflow for the gram-scale synthesis of 5-trifluoromethyl-substituted quinolones.

Causality in Experimental Choices

The protection of the C4-ketone using benzyl bromide is not an optional optimization; it is a mechanistic necessity. By masking the oxygen as a benzyl ether, we eliminate its ability to act as an internal nucleophile during the copper-catalyzed Chan-Lam coupling. Once the C5-amine is successfully installed, the benzyl group is cleanly removed via palladium-catalyzed hydrogenolysis, yielding the active quinolone.

Mechanism of Action: The Dual-Target Advantage

Traditional fluoroquinolones (e.g., ciprofloxacin) are strictly intracellular agents that induce double-stranded DNA breaks by stabilizing the DNA-gyrase cleavage complex [3]. While highly effective, single-target drugs are highly susceptible to target-site mutations (e.g., gyrA mutations).

The 5-trifluoromethyl substitution fundamentally changes this dynamic. The bulky, highly lipophilic -CF3 group acts as a hydrophobic anchor. When the drug encounters a Gram-positive pathogen, it inserts into the lipid bilayer, causing rapid membrane depolarization.

Caption: Dual mechanism of action: DNA gyrase inhibition and targeted membrane depolarization.

Because the molecule attacks both the membrane structural integrity and DNA replication simultaneously, the probability of the bacteria developing spontaneous resistance is exponentially reduced.

Quantitative Data: Efficacy and Pharmacokinetics

The true value of the 5-trifluoromethyl modification is realized in its in vitro efficacy profile. By targeting the membrane, these compounds exhibit Minimum Inhibitory Concentrations (MIC) that are orders of magnitude lower than standard therapies against resistant strains.

Table 1: In Vitro Antibacterial Efficacy

| Bacterial Strain | Compound Class | MIC (µg/mL) | Primary Mechanism |

| S. aureus (MRSA FPR3757) | 5-CF3-aminoquinolone | ≤ 0.06 | Membrane Depolarization |

| S. aureus (MRSA FPR3757) | Vancomycin (Control) | 1.00 | Cell Wall Synthesis Inhibition |

| E. coli (ATCC 25922) | Ciprofloxacin (Control) | 0.015 | DNA Gyrase Inhibition |

| S. pneumoniae | 5-CF3-aminoquinolone | 0.25 | Dual Action |

Table 2: Physicochemical & Pharmacokinetic Properties

| Property | Observed Value | Clinical Implication |

| Molecular Weight | ~441 g/mol | Falls within Lipinski's Rule of 5; optimal for oral bioavailability. |

| cLogP (Lipophilicity) | 3.8 | Ideal balance: High enough for membrane insertion, low enough to prevent aggregation. |

| Therapeutic Index | > 1000 | Exceptional safety margin; >500-fold selectivity for bacterial over eukaryotic membranes. |

| Hemolytic Activity | < 5% RBC Lysis | Safe for systemic intravenous administration without red blood cell toxicity. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an analytical checkpoint to prevent the propagation of errors.

Protocol A: Gram-Scale Synthesis of 5-Trifluoromethyl Quinolone Lead

Objective: Synthesize 2,7-bis(trifluoromethyl)-5-((5-(trifluoromethyl)pyridin-2-yl)-amino)quinolin-4(1H)-one.

-

Conrad-Limpach Cyclization:

-

Action: React 3-bromo-5-trifluoromethyl aniline (1.0 equiv) with 4,4,4-trifluoroacetoacetate (1.2 equiv) in neat polyphosphoric acid (PPA) at 120 °C for 4 hours.

-

Validation: Quench with ice water. Extract with EtOAc. Perform

H NMR on the crude mixture. Checkpoint: Ensure the formation of the major regioisomer (4a) over the minor (4b) at a ratio of ≥ 7:1.

-

-

C4-Ketone Protection:

-

Action: Suspend the resulting bromoquinoline in DMF. Add K

CO -

Validation: Isolate via column chromatography. Checkpoint: Run FTIR spectroscopy. The complete disappearance of the broad N-H/O-H stretch (~3200 cm

) and carbonyl stretch (~1630 cm

-

-

Chan-Lam Cross-Coupling:

-

Action: Combine the protected quinoline (1.0 equiv), 5-(trifluoromethyl)pyridin-2-amine (2.0 equiv), CuI (1.0 equiv), Et

N (2.0 equiv), and 3Å molecular sieves in MeCN:EtOH (20:1). Heat at 80 °C for 24 hours under air. -

Validation: Filter through Celite. Checkpoint: Use LC-MS to verify the mass shift corresponding to the displacement of the bromine atom by the aminopyridine moiety.

-

-

Global Deprotection:

-

Action: Dissolve the coupled intermediate in MeOH:THF (2:1). Add 10% Pd/C. Stir under an H

atmosphere (balloon) for 4 hours. -

Validation: Filter and crystallize from EtOAc. Checkpoint: Perform Single-Crystal X-ray Diffraction (XRD) to unambiguously confirm the C5-substitution and the restoration of the C4-ketone.

-

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the antibacterial potency via broth microdilution according to CLSI guidelines.

-

Inoculum Preparation: Grow MRSA (FPR3757) in Mueller-Hinton (MH) broth overnight at 37 °C. Adjust the suspension to a 0.5 McFarland standard (approx.

CFU/mL). -

Compound Dilution: Prepare a stock solution of the 5-trifluoromethyl quinolone in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate using MH broth. Checkpoint: Ensure the final DMSO concentration in any well does not exceed 1% v/v to prevent solvent-induced bacterial toxicity.

-

Inoculation: Add 50 µL of the adjusted bacterial suspension to each well (final assay volume: 100 µL).

-

Incubation & Readout: Incubate the plate at 37 °C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Assay Validation: The assay is only valid if the positive control (Vancomycin) yields an MIC within its established CLSI quality control range (0.5 - 2.0 µg/mL) and the negative control (1% DMSO in broth) shows robust bacterial growth.

References

-

Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines MDPI - Molecules URL:[Link]

8-bromo-5-trifluoromethyl-4-quinolone molecular weight and formula

Advanced Scaffold Design for Medicinal Chemistry & Drug Discovery

Executive Summary

8-Bromo-5-trifluoromethyl-4-quinolone is a highly specialized heterocyclic scaffold utilized in the rational design of bioactive small molecules. Characterized by a molecular weight of 292.05 g/mol and the formula C₁₀H₅BrF₃NO , this compound represents a "privileged structure" in medicinal chemistry. It combines the pharmacophoric properties of the 4-quinolone core (common in antibacterials and antimalarials) with two strategic orthogonal handles: a C8-bromine atom for cross-coupling derivatization and a C5-trifluoromethyl group for metabolic blocking and lipophilicity modulation.

This guide details the physicochemical properties, synthetic pathways, and structural logic required to utilize this molecule effectively in drug development campaigns.

Physicochemical Profile

The following data establishes the baseline identity and theoretical properties of the molecule, essential for analytical verification and ADME prediction.

| Property | Value | Notes |

| IUPAC Name | 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one | Alternate: 8-Bromo-5-trifluoromethyl-1,4-dihydroquinoline-4-one |

| Molecular Formula | C₁₀H₅BrF₃NO | |

| Molecular Weight | 292.05 g/mol | Average mass |

| Monoisotopic Mass | 290.9506 Da | Based on ⁷⁹Br isotope |

| Exact Mass | 290.95065 Da | |

| Heavy Atom Count | 16 | |

| ClogP (Predicted) | ~3.1 - 3.4 | High lipophilicity due to -CF₃ and -Br |

| H-Bond Donors | 1 | (NH tautomer) |

| H-Bond Acceptors | 2 | (C=O, F atoms) |

| Physical State | Solid / Powder | Typically off-white to pale yellow |

Structural Logic & SAR Utility

The value of 8-bromo-5-trifluoromethyl-4-quinolone lies in its specific substitution pattern, which enables "SAR by Catalog" or library generation.

Functional Mapping

-

Position 4 (Carbonyl): Essential for H-bonding interactions (e.g., with DNA gyrase in bacteria).

-

Position 5 (-CF₃): Acts as a metabolic blocker. In many quinolones, the C5 position is susceptible to oxidative metabolism. The trifluoromethyl group prevents this while increasing membrane permeability.

-

Position 8 (-Br): A reactive handle. Unlike the C5 group, the C8-bromide is intended to be replaced via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to elaborate the scaffold into a lead compound.

Figure 1: Functional decomposition of the scaffold showing the distinct roles of the C5 and C8 substituents.

Synthetic Architecture

The synthesis of 8-bromo-5-trifluoromethyl-4-quinolone is best achieved via the Gould-Jacobs reaction . This route is preferred over direct halogenation of a quinolone core, which often yields inseparable mixtures of regioisomers.

Retrosynthetic Analysis

To ensure the bromine ends up at C8 and the CF3 at C5, the starting material must be 2-bromo-5-(trifluoromethyl)aniline .

-

Regiochemistry: Cyclization of the anilinomethylene malonate intermediate occurs at the most electron-rich ortho position. In 2-bromo-5-(trifluoromethyl)aniline, the C2 position is blocked by Bromine. Cyclization is forced to occur at C6 (the only open ortho site), which becomes C4a of the quinolone, placing the original C2-Br at position 8 and C5-CF3 at position 5.

Figure 2: The Gould-Jacobs synthetic pathway ensures regiochemical fidelity, placing substituents exactly at C5 and C8.

Experimental Protocols

Protocol A: Synthesis via Gould-Jacobs Reaction

Objective: Preparation of 8-bromo-5-trifluoromethyl-4-quinolone (Scale: 10 mmol).

Reagents:

-

2-Bromo-5-(trifluoromethyl)aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (Dowtherm A) (Volume: 10 mL/g of substrate)

Step-by-Step Methodology:

-

Condensation (Enamine Formation):

-

In a round-bottom flask equipped with a Dean-Stark trap (or simple distillation head), mix 2-bromo-5-(trifluoromethyl)aniline (2.40 g, 10 mmol) and EMME (2.38 g, 11 mmol).

-

Heat the mixture to 110–120°C for 2–3 hours. Ethanol is generated as a byproduct; ensure it is distilled off to drive the equilibrium forward.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of the aniline indicates formation of the diethyl 2-(((2-bromo-5-(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.

-

-

Cyclization:

-

Heat the Dowtherm A solvent to a rolling reflux (~250°C ) in a separate vessel.

-

Slowly add the crude enamine intermediate (from Step 1) to the boiling Dowtherm A. Caution: Rapid addition causes foaming due to ethanol evolution.

-

Maintain reflux for 30–60 minutes.

-

Observation: The solution typically darkens, and solids may begin to precipitate.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute with a non-polar solvent (e.g., Hexane or Diethyl Ether) to precipitate the quinolone ester.

-

Filter the solid and wash copiously with hexane to remove residual Dowtherm A.

-

-

Hydrolysis & Decarboxylation (Optional):

-

The product of Step 3 is the 3-carboxylic ester. To obtain the title compound (4-quinolone), reflux the ester in 6M NaOH/Ethanol followed by acidification, or heat in quinoline with copper powder to decarboxylate.

-

Note: Many drug discovery applications utilize the 3-ester intermediate directly. If the specific "4-quinolone" (decarboxylated) is required, the saponification/decarboxylation step is mandatory.

-

Protocol B: Handling & Storage

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Poor solubility in water. Soluble in DMSO, DMF, and hot Methanol.

-

Safety: The compound contains organic bromine and fluorine; handle as a potential irritant. Use standard PPE.

References

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Asahina, Y., et al. (2005).[1] "Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group." Journal of Medicinal Chemistry, 48(9), 3443-3446.[1] Link

-

PubChem Compound Summary. (2025). "5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one (Isomer Analog)." National Center for Biotechnology Information. Link

-

Blaskovich, M. A., et al. (2013). "Design and regioselective synthesis of trifluoromethylquinolone derivatives." European Journal of Medicinal Chemistry, 68, 189-199. Link

Sources

Technical Guide: Electronic Properties & Synthetic Utility of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

This guide provides an in-depth technical analysis of 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one , a specialized heterocyclic scaffold.[1] The content is structured to support medicinal chemists and process scientists in understanding the electronic nuances, synthetic challenges, and functionalization potential of this molecule.

Executive Summary

8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one represents a highly functionalized "privileged scaffold" in drug discovery.[1] It combines the pharmacophoric features of the 4-quinolone core (common in antibacterials and kinase inhibitors) with two orthogonal electronic modulators:[1]

-

5-Trifluoromethyl (-CF₃): A potent electron-withdrawing group (EWG) that modulates lipophilicity and alters the pKa of the 4-oxo/4-hydroxy tautomeric system.[1]

-

8-Bromo (-Br): A steric anchor and a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.[1]

This guide details the electronic structure, tautomeric behavior, and validated synthetic protocols for this compound.

Electronic Structure & Physicochemical Profiling

Substituent Effects and Molecular Orbitals

The electronic landscape of this molecule is defined by the "Push-Pull" interaction between the nitrogen lone pair and the carbonyl group, perturbed significantly by the 5-CF₃ and 8-Br substituents.[1]

| Feature | Electronic Effect | Impact on Reactivity |

| 5-Trifluoromethyl | Strong Inductive Withdrawal (-I) | Deactivates the benzene ring towards electrophilic attack.[1] Increases the acidity of the N-H proton. Lowers the basicity of the C4-Carbonyl oxygen. |

| 8-Bromo | Inductive Withdrawal (-I) / Mesomeric Donation (+M) | Steric Blockade: Protects N1 from alkylation/metabolism.[1] Activation: Weakens the C8-Br bond for oxidative addition by Pd(0). |

| 4-Carbonyl | Electron Withdrawing (Resonance) | Acts as the primary hydrogen bond acceptor; drives the vinylogous amide character.[1] |

Tautomerism: The Keto-Enol Equilibrium

Like all 4-quinolones, this molecule exists in an equilibrium between the 4(1H)-one (oxo) and 4-hydroxyquinoline (enol) forms.[1]

-

Dominant Form: In polar solvents (DMSO, MeOH) and the solid state, the 4(1H)-one tautomer predominates due to the high resonance stabilization energy of the vinylogous amide system.

-

5-CF₃ Influence: The strong electron-withdrawing nature of the 5-CF₃ group (adjacent to the carbonyl) destabilizes the developing positive charge on the ring system, slightly favoring the neutral enol form compared to unsubstituted quinolones, although the oxo form remains the major species.

Predicted Physicochemical Metrics[2]

-

pKa (N-H): ~10.5 – 11.5 (More acidic than unsubstituted quinolone due to 5-CF₃/8-Br electron withdrawal).

-

pKa (C=OH⁺): < 1.0 (Very weakly basic).

-

LogP: ~3.2 – 3.5 (Highly lipophilic due to the trifluoromethyl and bromo groups).

-

Solubility: Low in water; High in DMSO, DMF, and chlorinated solvents.

Synthetic Reactivity & Protocols

Validated Synthesis Route (Gould-Jacob Cyclization)

The most robust route to 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one utilizes the Gould-Jacob reaction , starting from 2-bromo-5-(trifluoromethyl)aniline.[1]

Step-by-Step Protocol

Reagents:

-

2-Bromo-5-(trifluoromethyl)aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (Solvent for cyclization)

Workflow:

-

Condensation: Mix aniline and EMME. Heat to 110°C for 2-3 hours. Ethanol is evolved. Monitor by TLC until the aniline is consumed.

-

Result: Diethyl 2-(((2-bromo-5-(trifluoromethyl)phenyl)amino)methylene)malonate.

-

-

Cyclization (Thermolysis): Add the intermediate enamine dropwise to refluxing diphenyl ether (~250°C).

-

Critical Control: High temperature is required to overcome the deactivating effect of the CF₃ group on the ring closure.

-

Duration: 30–60 minutes.

-

-

Workup: Cool the mixture to room temperature. Dilute with hexane or diethyl ether. The product usually precipitates as a solid. Filter, wash with hexane to remove diphenyl ether, and dry.

-

Hydrolysis/Decarboxylation (Optional): If the 3-ester is present, hydrolyze with NaOH/EtOH and decarboxylate in refluxing diphenyl ether to yield the 3-unsubstituted core.

Functionalization: Suzuki-Miyaura Coupling at C8

The 8-bromo position is sterically hindered but electronically activated for coupling.[1]

Protocol:

-

Solvent System: 1,4-Dioxane/Water (4:1).[1]

-

Catalyst: Pd(dppf)Cl₂ (5 mol%) is preferred over Pd(PPh₃)₄ due to higher stability.

-

Base: Cs₂CO₃ (2.0 eq) or K₃PO₄.

-

Conditions: 90°C under Argon for 12 hours.

-

Note: The 4-oxo group does not require protection, but the N-H can sometimes poison catalysts; if yields are low, N-alkylation (e.g., N-Ethyl) or use of a precatalyst (e.g., XPhos Pd G2) is recommended.

Visualization of Pathways[3]

The following diagram illustrates the electronic "Push-Pull" dynamics and the synthetic workflow.

Caption: Figure 1. Correlation between substituent electronic effects and the Gould-Jacob synthetic pathway for the 8-bromo-5-(trifluoromethyl) scaffold.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61(10), 2890–2895. Link

-

Grohe, K. (1989). "The chemistry of the quinolones." Die Pharmazie. Link

-

Snieckus, V., et al. (2008). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Retro-Mannich Synthesis of N-Heterocycles." Journal of Organic Chemistry. Link

-

PubChem. (2025).[2][3] "8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one Compound Summary." (Used as electronic analog reference). Link

-

Li, J. J. (2014). "Gould-Jacob Reaction." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Sources

The N-H Donor in Quinolin-4(1H)-one: Structural Dynamics and Binding Kinetics

This guide provides a technical analysis of the hydrogen bonding donor (HBD) capabilities of the quinolin-4(1H)-one scaffold, specifically tailored for medicinal chemists and structural biologists.

Executive Summary

The quinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to function as a bidentate hydrogen bonding motif. While often categorized generically alongside quinolines, the 4(1H)-one tautomer possesses a distinct electronic profile defined by a vinylogous amide system. This guide dissects the physicochemical properties of the N1-H donor, its critical role in kinase hinge binding, and methods to modulate and quantify its donor strength.

Structural Dynamics: The Tautomeric Imperative

The functionality of this scaffold is governed by the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the quinolin-4(1H)-one (keto) forms.

Thermodynamic Stability

In aqueous solution and solid-state crystal structures, the equilibrium overwhelmingly favors the quinolin-4(1H)-one tautomer. This preference is driven by the significant resonance stabilization energy of the vinylogous amide system, which outweighs the loss of full aromaticity in the pyridine ring.

-

The Donor: The N1-H (Hydrogen Bond Donor).

-

The Acceptor: The C4=O (Hydrogen Bond Acceptor).

Failure to account for this equilibrium leads to incorrect pharmacophore modeling. If modeled as the "hydroxy" tautomer, the vector of the H-bond donor is rotated ~60° relative to the "one" form, potentially causing docking failures.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the resonance structures that acidify the N-H proton.

Caption: Thermodynamic equilibrium favoring the keto form and its resonance contribution to N-H acidity.

The N-H Motif in Ligand-Protein Interactions

The primary utility of the quinolin-4(1H)-one scaffold in drug discovery is its role as a Kinase Hinge Binder .

Mechanism of Action: Type I Kinase Inhibition

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[1][2] This region consists of a polypeptide backbone that acts as a template for hydrogen bonding.

-

Interaction Geometry: The quinolin-4(1H)-one scaffold mimics the adenine ring of ATP.

-

The Donor (N1-H): Forms a hydrogen bond with the backbone carbonyl of the Gatekeeper+1 or Gatekeeper+3 residue (depending on the specific kinase).

-

The Acceptor (C4=O): Accepts a hydrogen bond from the backbone amide NH.

This "Donor-Acceptor" (D-A) motif is geometrically rigid, reducing the entropic penalty upon binding.

Caption: Bidentate binding mode of quinolin-4(1H)-one at the kinase hinge region.

Synthetic Strategies for HBD Modulation

The strength of the N1-H donor is not static; it can be fine-tuned via substitution on the benzenoid ring (positions 5, 6, 7, 8).

Electronic Tuning Rules

The acidity of the N-H proton (and thus its H-bond donor capability) correlates with the electron density of the heterocyclic ring.

| Substituent Type | Position | Electronic Effect | Impact on N-H Acidity (pKa) | H-Bond Donor Strength |

| EWG (e.g., -F, -CF3, -NO2) | C6 / C7 | Inductive withdrawal | Decreases (More Acidic) | Increases |

| EDG (e.g., -OMe, -CH3) | C6 / C7 | Electron donation | Increases (Less Acidic) | Decreases |

| Steric Bulk | C8 | Steric clash with N1-H | N/A | Disrupts Binding (Twists scaffold) |

Strategic Application: To increase potency against a kinase where the backbone carbonyl is a weak acceptor, install a Fluorine or Chlorine at the C6 position . This pulls electron density from the N1 nitrogen, increasing the polarization of the N-H bond and strengthening the interaction.[3]

Experimental Validation Protocol: NMR Titration

To empirically validate the H-bond donor strength of a new analog, do not rely solely on calculated pKa. Use 1H NMR Titration to determine the Hydrogen Bond Acidity (

Protocol: Determination of Solute H-Bond Acidity

This protocol measures the chemical shift change of the N-H proton in the presence of a standard acceptor (e.g., DMSO-d6) relative to a non-polar solvent (CDCl3).

Reagents:

-

Analyte: Your quinolin-4(1H)-one analog (dried).

-

Solvent A: CDCl3 (Non-polar reference).

-

Solvent B: DMSO-d6 (Strong H-bond acceptor).

Workflow:

-

Sample Preparation: Prepare a 10 mM solution of the analyte in CDCl3.

-

Reference Scan: Acquire a 1H NMR spectrum at 298 K. Record the chemical shift of the N1-H (

). -

Titration/Comparison: Prepare a 10 mM solution of the analyte in DMSO-d6.

-

Active Scan: Acquire a 1H NMR spectrum at 298 K. Record the chemical shift of the N1-H (

). -

Calculation:

Interpretation:

-

A larger

indicates a stronger Hydrogen Bond Donor.[4] -

Benchmark: Unsubstituted quinolin-4(1H)-one typically shows a

of > 4.0 ppm, indicative of a strong donor. -

Solubility Note: If the compound is insoluble in CDCl3, use a titration of DMSO-d6 into a dilute solution of the analyte in CD2Cl2.

Caption: Workflow for NMR-based quantification of Hydrogen Bond Donor strength.

References

-

Tautomerism of 4-Hydroxyquinoline

-

Kinase Hinge Binding Modes

-

NMR Methods for H-Bond Acidity

-

Quinolinone in Drug Design (ALK2 Inhibitors)

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. urc.ucdavis.edu [urc.ucdavis.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one vs. 4-hydroxyquinoline tautomers

An In-depth Technical Guide to the Tautomerism of 4-Hydroxyquinoline Derivatives: A Comparative Analysis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 4-hydroxyquinoline are a cornerstone in medicinal chemistry, with their biological activity being intrinsically linked to the fascinating tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms.[1] This technical guide provides a comprehensive exploration of this tautomerism, focusing on how potent electron-withdrawing substituents dictate the predominance of a single tautomeric form. We will use 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one as a central case study to dissect the influence of these substituents. This document details the structural nuances, equilibrium dynamics, and critical factors influencing tautomeric preference. Furthermore, it outlines detailed experimental and computational protocols for characterization and presents key quantitative data to aid researchers, scientists, and drug development professionals in their work.

Introduction: The Pivotal Role of Tautomerism in 4-Quinolone Scaffolds

The quinoline scaffold is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents, from antimalarials to antibiotics.[2] The phenomenon of tautomerism—a dynamic equilibrium between two or more interconvertible isomers—is a fundamental concept with profound implications for the chemical and biological properties of these molecules.[1][3] In the case of 4-hydroxyquinoline and its derivatives, the principal relationship is the keto-enol equilibrium between the aromatic 4-hydroxyquinoline (enol form) and the non-aromatic quinolin-4(1H)-one (keto form).[1]

The position of this equilibrium is not merely an academic curiosity; it governs the molecule's hydrogen bonding capabilities, planarity, and electronic distribution, which are critical for molecular recognition and interaction with biological targets. For the widely successful quinolone class of antibiotics, it is the keto tautomer that is the biologically active species, responsible for inhibiting bacterial DNA gyrase and topoisomerase IV.[1][4][5] Therefore, understanding and controlling this equilibrium is paramount for the rational design of novel therapeutic agents.

This guide will first establish the foundational principles of 4-hydroxyquinoline tautomerism and then delve into a detailed analysis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one, a molecule heavily substituted with strong electron-withdrawing groups, to illustrate how such modifications decisively shift the equilibrium and define the molecule's character.

Foundational Principles: The 4-Hydroxyquinoline ⇌ Quinolin-4(1H)-one Equilibrium

The tautomeric balance between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms involves the migration of a proton between the oxygen and nitrogen atoms. While both forms can exist, the equilibrium in most environments, including the solid state and in solution, overwhelmingly favors the keto form.[6][7][8]

This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto tautomer compared to the iminol group in the enol form.[3] The keto form benefits from a highly polarized carbonyl group and a stable amide resonance structure.

Factors Influencing the Tautomeric Equilibrium

Several factors can shift the position of this equilibrium:

-

Substituent Effects: The electronic nature of substituents on the quinoline ring is a dominant factor. Electron-withdrawing groups (EWGs) tend to increase the acidity of the N-H proton in the keto form, further stabilizing it. Conversely, electron-donating groups (EDGs) can shift the equilibrium, although the keto form typically remains predominant.[3]

-

Solvent Polarity: The equilibrium can be influenced by the solvent. Polar protic solvents can stabilize both forms through hydrogen bonding, but the keto form generally remains favored.

-

pH: The state of ionization is pH-dependent, which can in turn influence the apparent tautomeric equilibrium.[9]

Case Study: 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

The introduction of a bromine atom at the 8-position and a trifluoromethyl group at the 5-position creates a molecule with powerfully biased electronic properties.

-

Trifluoromethyl Group (-CF₃): This is one of the strongest EWGs used in medicinal chemistry. It withdraws electron density from the aromatic system through a powerful inductive effect (-I).

-

Bromo Group (-Br): This halogen also acts as an EWG through induction (-I), while having a weaker, opposing resonance effect (+R).

The combined and potent electron-withdrawing nature of these two substituents has a profound impact:

-

Increased Acidity: They significantly pull electron density from the heterocyclic ring, increasing the acidity of the N-H proton.

-

Stabilization of the Keto Form: The withdrawal of electron density further stabilizes the partial negative charge on the carbonyl oxygen of the amide group in the keto tautomer.

For 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one, the tautomeric equilibrium is not just shifted; it is effectively locked in the keto form under all standard conditions. The energy barrier to form the enol tautomer becomes prohibitively high, and for all practical purposes in synthesis and biological assays, the molecule exists exclusively as the quinolin-4(1H)-one isomer.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopy and computational modeling is essential for unambiguously determining the predominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for distinguishing between the keto and enol tautomers in solution.[10]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an ideal solvent as its high polarity effectively solubilizes the compound, and its low proton exchange rate allows for the observation of labile N-H protons.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. A broad singlet observed far downfield (typically >11 ppm) is characteristic of the N-H proton of the keto tautomer.[11] The absence of a signal in the typical phenolic O-H region (usually 9-10 ppm) and the presence of the N-H signal confirms the keto structure.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The presence of a signal in the range of 170-180 ppm is definitive for the carbonyl carbon (C=O) of the keto form. The enol form would instead show a signal for a hydroxyl-bearing aromatic carbon (C-OH) at a significantly different chemical shift (approx. 155-165 ppm).

| Tautomer | Key ¹H NMR Signal (DMSO-d₆) | Key ¹³C NMR Signal (DMSO-d₆) |

| Keto Form | N-H proton: ~11-12 ppm (broad singlet) | C=O carbon: ~175 ppm |

| Enol Form | O-H proton: ~9-10 ppm (broad singlet) | C-OH carbon: ~160 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the presence of specific functional groups, particularly the carbonyl group of the keto tautomer.

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Analysis: A strong absorption band in the region of 1650-1690 cm⁻¹ is a clear and unambiguous indicator of the C=O stretching vibration of the cyclic amide in the keto form.[12] A broad band around 3400 cm⁻¹ for an O-H stretch would indicate the enol form, while a sharper band around 3100-3200 cm⁻¹ would correspond to the N-H stretch of the keto tautomer.[12]

UV-Visible (UV-Vis) Spectroscopy

The difference in conjugation between the two tautomers results in distinct electronic transitions that can be observed by UV-Vis spectroscopy.[7][13]

Protocol: UV-Vis Spectral Analysis

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol or acetonitrile) of known concentration. Perform serial dilutions to obtain a final concentration that gives an absorbance maximum below 1.5 AU.

-

Acquisition: Record the absorption spectrum over a range of 200-500 nm using a quartz cuvette.

-

Analysis: The keto form typically displays a long-wavelength absorption maximum (λmax) at approximately 330 nm, corresponding to the n → π* transition of the conjugated system.[12] The fully aromatic enol form would be expected to have different π → π* transitions.[13]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for quantifying the thermodynamic stability of tautomers.[8]

Protocol: DFT Energy Calculation

-

Structure Generation: Build the 3D structures of both the keto (quinolin-4(1H)-one) and enol (4-hydroxyquinoline) tautomers of the target molecule.

-

Calculation Setup: Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[6][14][15] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the two optimized structures. A significantly lower energy for the keto form provides strong theoretical evidence for its predominance. For heavily substituted quinolones like our case study, the energy difference is expected to be substantial (>10 kcal/mol), confirming the keto form as the exclusive species.[15]

Implications in Drug Development and Medicinal Chemistry

The predominance of the keto tautomer is not just a structural feature; it is a prerequisite for the biological activity of many quinolone-based drugs.

Mechanism of Action

The antibacterial activity of fluoroquinolones is achieved by the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] The keto tautomer's specific arrangement of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) is critical for binding to the enzyme-DNA complex, thus preventing DNA replication and repair.[5][14][15]

Role of Substituents

The strategic placement of substituents like bromine and trifluoromethyl groups serves multiple purposes in drug design:

-

Potency Enhancement: EWGs can enhance binding interactions and improve antibacterial activity.[16][17]

-

Pharmacokinetic Modulation: These groups alter the lipophilicity and metabolic stability of the molecule, improving its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Reduced Phototoxicity: Certain substitutions, such as the CF₃ group at position 8, have been shown to reduce the potential for drug-induced phototoxicity, a known side effect of some earlier-generation quinolones.[16]

-

Anticancer and Other Activities: Bromo-substituted quinolines have also demonstrated potential as anticancer agents, highlighting the versatility of this scaffold.[18][19][20]

Conclusion

The tautomerism of 4-hydroxyquinoline derivatives is a critical aspect that governs their chemical behavior and biological function.[1] While a dynamic equilibrium exists, the quinolin-4(1H)-one (keto) form is thermodynamically favored in most cases. The introduction of strong electron-withdrawing substituents, as exemplified by 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one, effectively locks the molecule in this biologically relevant keto form. A thorough understanding of this equilibrium, coupled with robust analytical techniques such as NMR, IR, and computational modeling, is essential for the rational design and development of novel therapeutic agents based on the quinolone scaffold.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Benchchem.

- Benchchem. (n.d.). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Benchchem.

- ACS Publications. (2015, November 9). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum. ChemicalBook.

- Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557.

- Domagala, J. M., Hagen, S. E., Joannides, T., Kiely, J. S., Laborde, E., Schroeder, M. C., Sesnie, J. A., Shapiro, M. A., & Suto, M. J. (1993). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry, 36(7), 871-882.

- Çinar, M., Ökten, S., Karatas, M. O., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Heterocyclic Chemistry.

- ACS Publications. (2015, November 9). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.

- Tucker, G. F. Jr. (n.d.). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism1. Journal of the American Chemical Society.

- PubChem. (n.d.). 4-Hydroxyquinoline.

- RSC Publishing. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.

- Ferreira, M. J., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244-57.

- PMC. (2020, November 20). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.

- ResearchGate. (2025, August 8). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.

- ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Suto, M. J., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Bioorganic & Medicinal Chemistry Letters, 15(9), 2489-2492.

- ResearchGate. (2025, August 7). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.

- ResearchGate. (n.d.). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States.

- Benchchem. (n.d.). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Benchchem.

- PMC. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.

- ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.

- DSpace Repository. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- ChemScene. (n.d.). 8-Bromo-5-(trifluoromethoxy)quinolin-4(1h)-one.

- UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.

- Benchchem. (n.d.). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Benchchem.

- Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 343.

- ResearchGate. (n.d.). Synthesis of 8‐bromo‐quinoline tethered 1,2,3‐triazole compounds.

- ChemicalBook. (n.d.). 4-Hydroxyquinazoline(491-36-1) 1H NMR. ChemicalBook.

- ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one.

- Hodgkinson, T. J., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), 205-217.

- PubChem. (n.d.). 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

- ResearchGate. (n.d.). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy.

- (n.d.). 8-Bromo-5-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester.

- ChemScene. (n.d.). 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one.

- Hooper, D. C. (1991). The fluorinated quinolones. Journal of Antimicrobial Chemotherapy, 28(5), 641-654.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Benchchem.

- Asian Research Association. (2026, January 30). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.

- (n.d.). The UV-Vis absorption spectra of complex 1 at 2.0 × 10 –5 M in the absence (dashed.

- Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.

- MDPI. (2023, January 12). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. ChemicalBook.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- (n.d.). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex.

- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- CRO Splendid Lab Pvt. Ltd. (n.d.). 8-Bromo-5-trifluoromethylquinoline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

Engineering Efficacy: A Technical Whitepaper on 5-Trifluoromethyl Quinolin-4-one Analogs and Related Scaffolds

Executive Summary

The quinolin-4-one (quinolone) scaffold is a privileged pharmacophore in medicinal chemistry, historically renowned for its profound antibacterial properties via DNA gyrase inhibition. However, the emergence of multidrug-resistant (MDR) pathogens and the need for novel antimalarial agents have driven the structural evolution of this core. The strategic incorporation of the trifluoromethyl (

As a highly electronegative and lipophilic moiety, the

Physicochemical Rationale: The Role of the Group

The positioning of a

-

Steric Shielding (5-Position): Placing a

group at the 5-position introduces significant steric bulk adjacent to the 4-carbonyl group. This shielding effect can protect the carbonyl from rapid metabolic reduction while forcing the molecule into a specific bioactive conformation that enhances binding affinity to non-traditional targets[1]. -

Lipophilic Membrane Insertion (7- and 8-Positions): Analogs with

at the 7- or 8-positions exhibit enhanced lipophilicity, allowing them to bypass traditional efflux pumps and directly disrupt bacterial lipid bilayers, a mechanism critical for eradicating Methicillin-resistant Staphylococcus aureus (MRSA)[2].

Synthetic Methodologies & Self-Validating Protocols

Synthesizing 5-trifluoromethyl quinolin-4-ones requires overcoming significant steric hindrance. Standard cyclization methods often fail or produce low yields. Below are field-proven, step-by-step methodologies designed with internal validation checkpoints to ensure high-fidelity synthesis.

Protocol 1: Synthesis of 5-Trifluoromethyl-4-quinolones via Camps Cyclization

Causality & Rationale: The 5-position on the quinolone ring is sterically hindered by the adjacent

Step-by-Step Workflow:

-

Substrate Preparation: Dissolve 1.0 equivalent of

-(2-acetyl-3-trifluoromethylphenyl)-4-methylbenzamide in a rigorously dried solvent mixture of ethyl acetate and toluene (1:1 v/v). -

Enolate Formation: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Slowly add 2.5 equivalents of

. Validation: The solution will typically undergo a distinct color change (often deepening to yellow/orange), indicating successful enolate formation. -

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The strong base drives the nucleophilic attack of the enolate onto the amide carbonyl.

-

Quenching & Isolation: Quench the reaction with cold deionized water to facilitate dehydration and aromatization. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous

. -

Self-Validation (Analytical):

-

TLC: Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The product spot will exhibit strong UV absorbance at 254 nm.

-

NMR: Confirm the final 2-(4-methylphenyl)-5-trifluoromethyl-4-quinolone product using

NMR (verify the disappearance of the acetyl methyl protons and the appearance of the quinolone C-3 vinylic proton at ~6.8 ppm) and

-

Stepwise mechanism for the Camps cyclization of 5-trifluoromethyl-4-quinolones.

Protocol 2: Synthesis of 7-Trifluoromethyl-4-quinolones via Polyphosphoric Acid Condensation

Causality & Rationale: For analogs requiring the

Step-by-Step Workflow:

-

Reagent Mixing: In a heavy-walled reaction flask, mix PPA (1 g per 1 mmol of aniline) and ethyl 4,4,4-trifluoroacetoacetate at 100 °C until homogenous.

-

Amine Addition: Dropwise add 3-trifluoromethylaniline to the hot mixture to prevent violent exothermic boiling.

-

Cyclization: Raise the temperature to 120 °C and stir vigorously for 4 hours.

-

Quenching: Remove from heat. Once the reaction cools to 50 °C, quench carefully with deionized water.

-

Isolation & Validation: Filter the resulting precipitate. Dissolve the crude solid in a 1:1 mixture of Methanol/Dichloromethane and dry over

. Assess purity via HPLC (target >93% purity at 250 nm detection). Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass (e.g.,

Pharmacological Profiling & Mechanisms of Action

The biological activity of trifluoromethyl quinolones is heavily dependent on the substitution pattern. While traditional fluoroquinolones target intracellular enzymes, highly lipophilic

Quantitative Data Summary

| Compound Class | Key Substituent | Primary Target / Pathogen | Activity (MIC / Effect) | Source |

| 1-Trifluoromethyl-4-quinolones | N-1 | S. aureus, E. coli | Comparable to Norfloxacin | [3] |

| Quinolone-Hydantoin Hybrids | 6-propene, | S. aureus, P. aeruginosa | 50 µg/mL | [4] |

| 5-(Aryl)amino-4-quinolones | 7- | MRSA (Strain FPR3757) | 0.125–0.25 µg/mL | [2] |

| Arylhydrazone Quinolines | 8- | Anopheles arabiensis (Larvae) | High larvicidal mortality | [5] |

Dual Mechanisms of Action

-

Intracellular Targeting (DNA Gyrase): Analogs that maintain the traditional 3-carboxylic acid moiety (e.g., 1-trifluoromethyl-4-quinolone-3-carboxylic acids) continue to function by entering the bacterial cell and stabilizing the DNA-gyrase cleavage complex. The

group at the N-1 position acts similarly to a methyl or ethyl group but provides superior metabolic resistance[3]. -

Extracellular Targeting (Membrane Disruption): Compounds such as 5-(aryl)amino-7-trifluoromethyl-4-quinolones lack the 3-carboxylic acid. Instead, their extreme lipophilicity allows them to partition directly into the bacterial lipid bilayer. This disrupts membrane integrity, leading to rapid depolarization and cell death, making them exceptionally potent against drug-resistant strains like MRSA (MICs as low as 0.125 µg/mL)[2].

Dual mechanisms of action for trifluoromethyl-4-quinolone derivatives.

Conclusion & Future Perspectives

The synthesis of 5-trifluoromethyl quinolin-4-one analogs and their positional isomers represents a critical frontier in overcoming antimicrobial and antiparasitic resistance. By carefully selecting the synthetic route—such as leveraging the Camps cyclization with strong bases to overcome steric hindrance—researchers can access highly decorated scaffolds. The shift from traditional DNA gyrase inhibition to direct membrane disruption highlights the profound impact that a single, strategically placed

References

- N-(2-acetyl-3-trifluoromethylphenyl)-4-methylbenzamide - CAS 129472-99-7 (Synthesis of 2-(4-methylphenyl)-5-trifluoromethyl-4-quinolone). MolAid Chemical Database.

- Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. ResearchGate.

- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. American Chemical Society (ACS).

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PubMed Central (PMC) - NIH.

- Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PubMed Central (PMC) - NIH.

Sources